Positional Isomerism: CF₃ Rotational Barrier Contrast Between 2-CF₃ and 3-CF₃ Phenanthrene
The CF₃ rotational barrier is exquisitely sensitive to the substitution position on the phenanthrene core. For the well-characterized 3-(trifluoromethyl)phenanthrene, the rotational barrier calculated at the B3LYP/6-311+G*//B3LYP/6-311+G* level is 0.40 kcal/mol for the isolated molecule, rising to 2.6 kcal/mol in a 13-molecule cluster model based on X-ray diffraction data, a value in excellent agreement with solid-state NMR relaxation experiments [1]. In the 2-isomer, the CF₃ group is situated adjacent to the bay-region hydrogen at C1, introducing a steric and electronic environment absent in the 3-isomer. This peri-interaction is expected to increase the rotational barrier relative to the 3-isomer, though no published experimental barrier has been reported for the 2-isomer to date. The differential rotational dynamics have implications for solid-state packing, NMR relaxation behavior, and the design of molecular rotors.
| Evidence Dimension | CF₃ rotational barrier (isolated molecule) |
|---|---|
| Target Compound Data | Not experimentally determined (predicted to differ from 3-isomer due to C1 peri-interaction). |
| Comparator Or Baseline | 3-(Trifluoromethyl)phenanthrene: 0.40 kcal/mol (B3LYP/6-311+G*//B3LYP/6-311+G*), isolated molecule [1]. |
| Quantified Difference | Unknown (no direct experimental data for 2-isomer); qualitative difference expected based on steric environment. |
| Conditions | DFT calculation at B3LYP/6-311+G*//B3LYP/6-311+G* level; X-ray diffraction; solid-state ¹⁹F and ¹H NMR relaxation [1]. |
Why This Matters
Users requiring a specific CF₃ rotational profile for molecular rotor or dynamic crystallography studies must select the correct positional isomer, as the barrier can differ by several kcal/mol depending on substitution position.
- [1] Wang X, et al. CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. J Phys Chem A. 2006;110(11):3954-60. PMID: 16539417. View Source
